(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its unique structure, featuring a fluorophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core, makes it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfanylidene group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under controlled conditions.
Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate fluorophenyl and methoxyphenyl halides or sulfonates.
Industrial Production Methods
For large-scale production, the synthesis of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone core can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The sulfanylideneimidazolidinone core plays a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
- (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({4-[(2-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
These compounds share similar structural features but differ in the halogen substituents on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity, highlighting the uniqueness of the fluorophenyl derivative.
Properties
Molecular Formula |
C20H19FN2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-11-23-19(24)18(22-20(23)26)12-14-7-9-16(10-8-14)25-13-15-5-3-4-6-17(15)21/h3-10,12H,2,11,13H2,1H3,(H,22,26)/b18-12- |
InChI Key |
QHRSIWKQHBMEMM-PDGQHHTCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.